3-Oxopregn-4-en-20-yn-17-yl acetate is a synthetic pregnane steroid derivative. It serves as a crucial starting material in the synthesis of various steroidal compounds with diverse biological activities. [] It acts as a key precursor for the production of both 24-methylidene[24-14C]- and 24-methylidene[7-3H]cholesterol. [] Due to its structural similarity to naturally occurring steroid hormones, it has been widely employed in scientific research to investigate steroid hormone biosynthesis pathways, develop novel steroid analogs, and study steroid hormone receptor interactions.
3-Oxopregn-4-en-20-yn-17-yl acetate, also known as (20R)-3-Oxopregn-4-en-20-yl acetate, is a synthetic steroid compound classified primarily as a sex hormone. It is recognized as an impurity reference material in pharmaceutical testing, particularly related to progesterone derivatives. The compound has significant relevance in the field of endocrinology and pharmacology due to its structural similarities to natural hormones.
3-Oxopregn-4-en-20-yn-17-yl acetate falls under the category of steroids, specifically within the subgroup of progestogens, which are critical in reproductive health and hormonal therapies. Its classification can be further detailed as follows:
The synthesis of 3-Oxopregn-4-en-20-yn-17-yl acetate typically involves multi-step organic reactions that modify steroidal frameworks. The most common methods include:
The synthesis may involve intermediates such as 19-nor steroids, where specific reagents like dichloromethane or tetrahydrofuran are employed for solvent purposes. The reaction conditions (temperatures, catalysts) are optimized to achieve high yields while minimizing by-products .
The molecular structure of 3-Oxopregn-4-en-20-yn-17-yl acetate can be represented using various notations:
The compound's accurate mass is noted as 358.2508 g/mol, affirming its molecular weight calculation .
3-Oxopregn-4-en-20-yn-17-yl acetate participates in various chemical reactions typical for steroid derivatives:
These reactions often require specific catalysts and conditions to ensure selectivity and yield. For example, catalytic hydrogenation may be employed to reduce double bonds without affecting other functional groups .
As a progestogen, 3-Oxopregn-4-en-20-yn-17-yl acetate exerts its effects primarily through interaction with progesterone receptors in target tissues. The mechanism includes:
Studies indicate that compounds with similar structures exhibit significant progestogenic activity, influencing processes such as ovulation suppression and endometrial stabilization .
The physical properties of 3-Oxopregn-4-en-20-yn-17-y acetate include:
Property | Value |
---|---|
Appearance | White crystalline solid |
Melting Point | Not explicitly stated |
Solubility | Soluble in organic solvents |
Chemical properties include stability under standard laboratory conditions and reactivity with nucleophiles due to the presence of carbonyl groups.
Relevant data from studies suggest that this compound maintains stability when stored at controlled temperatures (around +5°C) .
3-Oxopregn-4-en-20-y acetate is utilized primarily in research settings related to:
The molecular architecture of 3-Oxopregn-4-en-20-yn-17-yl acetate represents a specialized structural motif within synthetic steroid chemistry, characterized by its C20 alkyne functionality and C17 acetate ester. This configuration diverges from endogenous progesterone (which features a C20 carbonyl) and testosterone (which lacks the C17 ester), enabling unique reactivity patterns essential for creating hormonally active analogues. As an advanced synthetic intermediate, this compound facilitates critical transformations in the production of clinically significant 19-norsteroids, including norethisterone and its derivatives. Its role extends beyond synthesis into analytical chemistry, where it serves as a reference standard for monitoring impurities in pharmaceutical manufacturing processes [4] [6].
Steroidal acetates emerged as pivotal derivatives in mid-20th-century pharmaceutical research, primarily addressing two challenges: metabolic instability and synthetic manipulation. The introduction of acetate groups at strategic positions (C17 or C21) served as protective modifications that:
Table 1: Evolution of Key Steroidal Acetates in Therapeutics
Compound | Structural Features | Therapeutic Role | Development Era |
---|---|---|---|
Progesterone | Δ⁴-3-ketone, C20 carbonyl | Natural progestogen | 1930s |
Medroxyprogesterone acetate | 6α-methyl, 17α-acetate, Δ⁴-3-ketone | Long-acting contraceptive/anticonvulsant | 1959 |
Norethisterone acetate | 19-nor, 17α-ethynyl, 17β-acetate | Oral contraceptive | 1960s |
Target compound* | Δ⁴-3-ketone, 17α-acetate, C20 alkyne | Synthetic intermediate | Late 20th century |
*3-Oxopregn-4-en-20-yn-17-yl acetate
The industrial-scale adoption of acetylation techniques coincided with the commercialization of steroid manufacturing in the 1950s–1970s, where compounds like this acetate became indispensable precursors. Their utility persists in modern green chemistry approaches, where enzymatic acetylation/deacetylation improves reaction selectivity and reduces heavy metal catalysts in steroid production [3] [4].
3-Oxopregn-4-en-20-yn-17-yl acetate occupies a distinct niche as both a synthetic building block and an analytical marker, with its chemical attributes enabling specific applications:
Stereoselective reduction of the Δ⁴-3-ketone creates 3α/3β-alcohol variants for structure-activity relationship (SAR) studies of progestogenic activity [6].
Role in quality control:
Table 2: Key Molecular Attributes and Functional Roles
Attribute | Specification | Functional Implication |
---|---|---|
Molecular formula | C₂₄H₃₀O₄ | High carbon content enables lipophilic interactions |
Molecular weight | 382.4926 g/mol | Optimal for membrane permeability |
Stereocenters | 7 defined chiral centers | Dictates receptor binding specificity |
Functional groups | Δ⁴-3-ketone, C17 acetate, C20 alkyne | Sites for chemical modification |
Pharmacopeial designation | Progesterone Impurity E / Norethisterone impurity D | Analytical reference standard |
The compound’s structural kinship to progesterone (retained Δ⁴-3-ketone A-ring) and 19-norsteroids (C20 alkyne) bridges classical progestin chemistry with modern androgen receptor modulator designs. Recent studies exploit its scaffold to develop selective progesterone receptor modulators (SPRMs) with mixed agonist/antagonist profiles, potentially useful in endometriosis treatment without hypoestrogenic effects. This application leverages the C17 acetate as a steric hindrance element that modulates receptor conformational dynamics [2] [6].
Table 3: Systematic Nomenclature and Regulatory Codes
Nomenclature System | Designation | Identifier |
---|---|---|
IUPAC name | [(1R)-1-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate | - |
CAS Registry | 5062-62-4 | Primary identifier |
UNII | W7EZT956QJ | FDA substance code |
SMILES | CC(=O)O[C@]1(CC[C@H]2[C@@H]3CC@@HC4=CC(=O)CC[C@@H]4[C@H]3CC[C@]12C)C#C | Structure encoding |
The compound’s continued relevance is evidenced by commercial availability as high-purity standards (e.g., Merck Supelco’s 100 mg CRM at €719) for NMR-based identity confirmation via platforms like ChemisTwin®. Digital reference spectra enable rapid comparison against synthetic batches, underscoring its role in contemporary quality assurance [1] [5]. Future research directions include its incorporation into hybrid steroid-drug conjugates exploring dual progesterone/glucocorticoid receptor activities, potentially unlocking novel anti-inflammatory agents.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1